6,7-Dibromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester
Overview
Description
6,7-Dibromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester is a brominated heterocyclic organic compound It belongs to the pyrazolopyridine family, which is known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dibromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester typically involves multiple steps, starting with the construction of the pyrazolopyridine core. One common approach is the cyclization of appropriate precursors, such as aminopyridines, with brominated carboxylic acids under specific reaction conditions. The reaction conditions often require the use of strong bases or acids, and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 6,7-Dibromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amines or other reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound due to the presence of bromine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Higher oxidation state derivatives, such as carboxylic acids or ketones.
Reduction: Amines or other reduced forms of the compound.
Substitution: Substituted pyrazolopyridines with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 6,7-Dibromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester is used as a building block for the synthesis of more complex molecules. Its bromine atoms make it a versatile intermediate for cross-coupling reactions, such as Suzuki-Miyaura coupling.
Biology: In biological research, this compound has been studied for its potential biological activities. It has shown promise as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a precursor for the synthesis of pharmaceuticals. Its ability to interact with biological targets makes it valuable in the design of new therapeutic agents.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of compounds with specific properties tailored for industrial applications.
Mechanism of Action
The mechanism by which 6,7-Dibromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester exerts its effects depends on its molecular targets and pathways. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing it from catalyzing its normal reaction. The specific molecular targets and pathways involved would vary depending on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
6,7-Dichloro-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester
6,7-Diiodo-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester
6,7-Dimethoxy-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester
Uniqueness: 6,7-Dibromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester is unique due to the presence of bromine atoms, which impart different chemical reactivity compared to other halogenated analogs. The bromine atoms enhance the compound's ability to participate in cross-coupling reactions and increase its potential as a versatile intermediate in organic synthesis.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications
Properties
IUPAC Name |
methyl 6,7-dibromopyrazolo[1,5-a]pyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2N2O2/c1-15-9(14)5-4-12-13-7(5)3-2-6(10)8(13)11/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPVMADYHLUVRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC(=C(N2N=C1)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101157643 | |
Record name | Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 6,7-dibromo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101157643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373223-40-5 | |
Record name | Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 6,7-dibromo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1373223-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 6,7-dibromo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101157643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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